![molecular formula C50H70O14 B000067 Brevetoxin B CAS No. 79580-28-2](/img/structure/B67.png)
Brevetoxin B
Overview
Description
Brevetoxin B (PbTx-2) is a member of the Brevetoxins, a family of complex polycyclic polyethers . It is produced naturally by a species of dinoflagellate known as Karenia brevis . Brevetoxins are neurotoxins that bind to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning .
Synthesis Analysis
The total synthesis of Brevetoxin B has been accomplished via the coupling of the ABCDEFG and IJK-ring segments, each ether ring of which was stereoselectively and efficiently constructed on the basis of SmI2-induced intramolecular cyclization, 6-endo-cyclization of hydroxy epoxide, ring-closing olefin metathesis, and SmI2-induced intramolecular Reformatsky-type reaction .
Molecular Structure Analysis
Brevetoxins come in two basic structures, type A and type B. Each type contains several specific compounds that are differentiated at the J-ring in PbTx-A and at the K-ring in PbTx-B . The structure of Brevetoxin B is a trans-fused polycyclic ether ring system with 23 stereocenters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Brevetoxin B include SmI2-induced intramolecular cyclization, 6-endo-cyclization of hydroxy epoxide, ring-closing olefin metathesis, and SmI2-induced intramolecular Reformatsky-type reaction .
Physical And Chemical Properties Analysis
Brevetoxin B is a white solid with a molar mass of 895.08 g/mol. It is soluble in water and has a melting point of approximately 270 ºC .
Scientific Research Applications
Detection of Brevetoxins in Oysters
Brevetoxins are a family of toxins formed during blooms of the marine dinoflagellate Karenia brevis. Consumption of shellfish contaminated with these toxins can cause neurotoxic poisoning, leading to gastroenteritis and neurotoxic effects . A broad-spectrum antibody against Brevetoxin 2 (PbTx-2), 1 (PbTx-1), and 3 (PbTx-3) has been developed to rapidly monitor Brevetoxin levels in oysters .
Brevetoxin Metabolism Study
The overall biosynthesis of these highly complex metabolites has not been fully ascertained, even if there is little doubt on a polyketide origin . Feeding studies with labeled precursors helps to discriminate between the de novo biosynthesis of toxins and conversion of stored intermediates into final toxic products in the response to environmental stresses .
Antagonist Development
Brevetoxins have been found to have antagonistic properties. For instance, brevenal has been described as the first naturally occurring antagonist to counteract the effects of brevetoxins in radioligand binding assays, in fish and mouse bioassays, and in respiratory protocols .
Profiling of Brevetoxin Metabolites
Brevetoxin metabolites have been found in K. brevis cultures, clams, and sediments using the liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique . However, LC-QqQ-MS/MS can judge target compounds and cannot realize the identification of non-targeted toxic metabolites .
Study of Harmful Algal Blooms (HABs)
The toxic dinoflagellate Karenia brevis, responsible for early harmful algal blooms in the Gulf of Mexico, produces many secondary metabolites, including potent neurotoxins called brevetoxins . The study of these toxins is crucial for understanding the impact of HABs on marine ecosystems and human health .
Environmental Contaminant Study
The research program investigating Florida red tide aerosols, which contain brevetoxins, serves as a model for the study of other HAB-related toxins and for other aerosolized environmental contaminants .
Mechanism of Action
Target of Action
Brevetoxin B, a neurotoxic polyether produced by the dinoflagellate Karenia brevis , primarily targets the voltage-gated sodium channels (VGSCs) on neuronal, muscle, and cardiac cells . These channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.
Mode of Action
Brevetoxin B binds to site 5 on the alpha subunit of VGSCs . This binding leads to the persistent activation of these channels, causing them to open irreversibly at potentials more negative than normal . This results in the repetitive discharge of action potentials .
Biochemical Pathways
The persistent activation of VGSCs disrupts normal neurological processes. The influx of sodium ions into the cells can lead to depolarization, which can affect various biochemical pathways and result in downstream effects such as altered cellular functions and potential cell death .
Pharmacokinetics
It is known that after consumption of contaminated shellfish, these toxins can cause a syndrome known as neurotoxic shellfish poisoning (nsp) in humans . The ingestion of contaminated seafood represents the most dangerous route of exposure for humans .
Result of Action
The molecular and cellular effects of Brevetoxin B’s action can be severe. In humans, symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In the marine environment, Brevetoxin B has been responsible for significant mortalities of marine mammals, fishes, sea birds, and sea turtles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Brevetoxin B. For instance, blooms of K. brevis, the primary producer of Brevetoxin B, have been recorded in the Gulf of Mexico and occasionally along the mid and south Atlantic coasts . These blooms can be influenced by various physical and nutritional factors, including salinity and temperature . Furthermore, when Brevetoxin B is aerosolized through the disruption of K. brevis cells by breaking waves or winds, people can suffer from respiratory effects such as conjunctivitis, rhinorrhea, and bronchoconstriction .
Safety and Hazards
properties
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCVQQGCSNFJU-FGRVLNGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879997 | |
Record name | Brevetoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brevetoxin B | |
CAS RN |
79580-28-2 | |
Record name | Brevetoxin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brevetoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toxin T-34 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BREVETOXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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